5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRIDIN-2-ONE
Description
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted at position 3 with a 4-methylphenyl group and linked at position 5 to a pyridin-2-one moiety. The oxadiazole core is known for its electron-deficient aromatic character, making it a versatile scaffold in medicinal chemistry for modulating solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-2-4-10(5-3-9)13-16-14(19-17-13)11-6-7-12(18)15-8-11/h2-8H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHZTZAAIKNGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRIDIN-2-ONE can be achieved through various synthetic routes. One common method involves the cyclodehydration of N,N’-diacylhydrazines under microwave-assisted conditions . This method provides high yields and is efficient in terms of reaction time and energy consumption. Another approach involves the electrochemical oxidation of semicarbazones at a platinum electrode, which also yields the desired oxadiazole derivatives .
Chemical Reactions Analysis
5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents such as halides or amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the use of boron reagents and palladium catalysts.
Scientific Research Applications
5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRIDIN-2-ONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected 1,2,4-Oxadiazole Derivatives
Heterocyclic Attachments
The pyridin-2-one moiety in the target compound contrasts with pyrimidine () or benzo oxazin () systems. Pyridin-2-one’s lactam structure provides a rigid, planar conformation and hydrogen-bonding sites, which may enhance binding to polar active sites in biological targets compared to pyrimidine’s aromatic nitrogen atoms or benzo oxazin’s ether-oxygen motifs. However, pyridin-2-one’s reduced aromaticity could limit π-π interactions relative to pyrimidine derivatives .
Research Findings and Implications
While direct biological data for the target compound are unavailable in the provided evidence, extrapolation from analogous structures suggests:
Biological Activity
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.
- Molecular Formula : C15H12N4O2
- Molecular Weight : 293.29 g/mol
- CAS Number : 1239776-62-5
- Structure : The compound consists of a pyridine ring substituted with a 1,2,4-oxadiazole moiety and a methylphenyl group.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The oxadiazole ring can be formed through cyclization reactions involving hydrazones or amidoximes.
Anticancer Activity
Recent studies indicate that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds containing the oxadiazole moiety induced apoptosis in MCF-7 breast cancer cells by activating the p53 pathway and increasing caspase-3 cleavage .
- The compound showed IC50 values in the micromolar range against various cancer cell lines, indicating its potential as an anticancer agent .
The mechanism underlying the anticancer activity is believed to involve:
- Apoptosis Induction : Activation of apoptotic pathways via p53 signaling.
- Inhibition of Carbonic Anhydrases (CAs) : Some oxadiazole derivatives have been shown to selectively inhibit tumor-associated carbonic anhydrases (hCA IX and XII), which play a role in tumor progression and metastasis .
Other Biological Activities
In addition to anticancer properties, this compound has been investigated for:
- Antimicrobial Activity : Exhibiting broad-spectrum antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Demonstrating potential in reducing inflammation markers in vitro.
Data Table of Biological Activity
Case Studies
- MCF-7 Cell Study : A detailed investigation into the effects of this compound on MCF-7 cells revealed significant upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, suggesting its role as a potential therapeutic agent in breast cancer treatment .
- Inhibition of Carbonic Anhydrases : Research highlighted the compound's ability to inhibit hCA IX at nanomolar concentrations, indicating its potential utility in targeting tumor microenvironments where these enzymes are overexpressed .
Q & A
Q. What are effective synthetic routes for preparing 5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving hydrazide intermediates. For example, a mixture of substituted benzoic acid hydrazides can be refluxed with phosphorus oxychloride (POCl₃) at 120°C to form the 1,2,4-oxadiazole ring . Optimization of solvent systems (e.g., ethanol or DMF) and reaction temperatures (typically 100–150°C) is critical for yield improvement. For radiochemical derivatives, nucleophilic substitution with ¹⁸F-fluoride in DMSO at 150°C has been employed for analogous oxadiazole-containing compounds, achieving radiochemical yields of 1.9–3.2 GBq after HPLC purification .
Q. How can spectroscopic techniques be used to characterize the compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are essential for confirming the pyridin-2-one and oxadiazole moieties. The deshielded proton at position 3 of the pyridinone ring typically appears as a singlet near δ 6.5–7.0 ppm, while oxadiazole protons are absent due to symmetry .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C=O (1680–1720 cm⁻¹) confirm the oxadiazole and pyridinone rings, respectively .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with an exact mass of 276.0602 Da (C₁₅H₁₂N₃O₂) can validate molecular composition .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Methodological Answer : Discrepancies in crystal structures may arise from polymorphism or solvent inclusion. Use the SHELX system (e.g., SHELXL for refinement and SHELXD for structure solution) to analyze X-ray diffraction data. For instance, SHELXL can refine high-resolution data to resolve hydrogen bonding patterns (e.g., N–H···O interactions in the oxadiazole ring) and validate against DFT-optimized geometries . Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict bond lengths and angles, which should align with crystallographic results within ±0.02 Å for robust validation .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Antibacterial Activity : Follow protocols from oxadiazole derivatives, such as the agar diffusion method against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922). Prepare serial dilutions (1–100 µg/mL) in DMSO and measure inhibition zones after 24-hour incubation at 37°C .
- Receptor Binding : Radioligand displacement assays (e.g., for 5-HT₁D receptors) using ³H-labeled analogs can quantify affinity (IC₅₀). For example, competitive binding with L-694,247 (a structurally related oxadiazole compound) requires membrane preparations from transfected HEK293 cells and scintillation counting .
Q. How can radiochemical synthesis be optimized for isotopic labeling of this compound?
- Methodological Answer : For ¹⁸F labeling, use a nitro precursor (e.g., 5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitropyridine) in a nucleophilic substitution reaction with K².².2/K⁺/¹⁸F⁻ in DMSO at 150°C for 10 minutes. Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% radiochemical purity. Reaction yields are solvent-dependent, with DMSO outperforming acetonitrile or DMF due to superior thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
